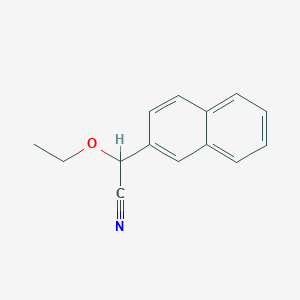

2-Ethoxy-2-(2-naphthyl)acetonitrile

説明

Contextual Significance of Naphthalene (B1677914) and Acetonitrile (B52724) Scaffolds in Chemical Research

The chemical architecture of 2-Ethoxy-2-(2-naphthyl)acetonitrile is built upon two fundamental and highly significant molecular scaffolds: naphthalene and acetonitrile. Each contributes distinct properties that are widely exploited in medicinal chemistry and organic synthesis.

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in drug discovery and development. nih.govekb.eg Its rigid, lipophilic structure serves as a versatile platform for constructing molecules with a broad spectrum of biological activities. nih.govresearchgate.net Numerous naphthalene-based compounds have received FDA approval and are marketed as therapeutics, including propranolol, naproxen, nafcillin, and terbinafine. nih.govekb.eg The therapeutic relevance of this moiety spans a wide range of conditions, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govekb.egijpsjournal.com The significance of the naphthalene scaffold lies in its role as a proven building block for creating structurally diverse and pharmacologically active agents. nih.govekb.eg

The acetonitrile group (CH₃CN) is also of critical importance, particularly in the pharmaceutical industry. silvarigroup.com It is widely used as a polar aprotic solvent in organic synthesis and for the purification of compounds. wikipedia.orglabproinc.com Its low viscosity, UV transparency, and miscibility with water make it an ideal mobile phase for high-performance liquid chromatography (HPLC), a crucial technique in pharmaceutical analysis. wikipedia.org Beyond its role as a solvent, acetonitrile is a valuable two-carbon building block in synthetic chemistry, serving as a source of nitrogen or a nitrile group in the synthesis of many medicinal compounds and heterocyclic structures known for their biological activity. wikipedia.org

Established Research Role of this compound as an Enzymatic Substrate

The primary and well-established application of this compound in scientific research is as a fluorogenic substrate for Cytochrome P450 (CYP) enzymes. chemodex.com This role is pivotal for studying enzyme activity, particularly in the context of drug metabolism.

The mechanism of action involves the metabolic transformation of the compound by a CYP enzyme. This enzymatic reaction converts the non-fluorescent parent compound into a metabolite that exhibits strong fluorescence. By measuring the intensity of this emitted light, researchers can precisely quantify the rate of the enzymatic reaction. This makes this compound a valuable tool for:

Biochemical Assays: Used in fluorescence-based assays to measure the activity of specific CYP isozymes. chemodex.com

Enzyme Kinetics: Enables the study of enzyme kinetics and the determination of key parameters.

Metabolic Pathway Studies: Helps in elucidating the metabolic pathways involving CYP enzymes.

The compound's utility is derived from the combination of its naphthyl moiety, which provides the fluorogenic property upon activation, and the ethoxy group, which modulates its electronic properties and susceptibility to enzymatic action.

Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 33224-80-5 | |

| Molecular Formula | C₁₄H₁₃NO | chemodex.com |

| Molecular Weight | 211.26 g/mol | chemodex.com |

| Primary Application | Fluorogenic Substrate for Cytochrome P450 | chemodex.com |

| Storage Temperature | -20°C | chemodex.com |

| Physical State | Solid | N/A |

Overview of Research Methodologies and Findings for Analogous Compounds

Research into compounds analogous to this compound provides insight into the broader methodologies used to investigate nitrile-containing molecules. These studies typically involve organic synthesis, biochemical screening, and detailed enzymatic analysis.

For structurally similar naphthalene-based nitriles, such as 2-Naphthylacetonitrile (B189437) , research has focused on its role as a synthetic intermediate for pharmaceuticals and its potential biological activity, including the inhibition of the c-Myc protein. chemicalbook.comgoogle.com The synthesis of such analogs often involves methods like palladium-catalyzed decarboxylative coupling. chemicalbook.com

For compounds with a different aromatic system but retaining the α-ethoxy acetonitrile structure, such as 2-Ethoxy-2-phenylacetonitrile , research has explored potential antiviral activities, specifically as an inhibitor of HIV entry by binding to the CCR5 receptor. biosynth.com

Methodologies for investigating the interaction of nitrile compounds with enzymes are well-developed. The field of nitrile biotransformation utilizes nitrile-converting enzymes like nitrilases and nitrile hydratases. researchgate.netopenbiotechnologyjournal.com Common research techniques include:

Enzyme Screening: Identifying novel enzymes by screening metagenomic libraries or mining gene databases. researchgate.net

Recombinant Expression: Cloning the genes for nitrile-converting enzymes and expressing them in host organisms like E. coli for large-scale production. researchgate.netmdpi.com

Kinetic Resolution: Using whole-cell biocatalysts or purified enzymes to perform enantioselective transformations of nitriles into valuable chiral carboxylic acids and amides. researchgate.netresearchgate.net

High-Throughput Screening: Developing spectrophotometric assays to rapidly screen enzyme variants for desired activities. researchgate.net

Enzyme Immobilization: Improving the stability and reusability of enzymes by immobilizing them, for example, as cross-linked enzyme aggregates (CLEAs). researchgate.net

Table 2: Research Applications of Analogous Compounds This interactive table highlights the investigated roles of structurally related molecules.

| Compound Name | Structural Difference | Investigated Application | Source |

|---|---|---|---|

| 2-Naphthylacetonitrile | Lacks the α-ethoxy group | Synthetic intermediate; c-Myc protein inhibitor | chemicalbook.com |

| 2-Ethoxy-2-phenylacetonitrile | Phenyl group instead of naphthyl group | Antiviral (HIV inhibitor) | biosynth.com |

Research Scope and Objectives of the Review

The scope of this article is to provide a focused summary of the academic and research significance of this compound. It contextualizes the compound by examining the importance of its constituent chemical scaffolds and the established methodologies used to study analogous nitrile compounds.

The primary objectives are:

To elucidate the foundational importance of the naphthalene and acetonitrile moieties in modern chemical and pharmaceutical research.

To specifically define and detail the established role of this compound as a fluorogenic substrate for Cytochrome P450 enzymes.

To survey the synthetic and biochemical research approaches applied to analogous nitrile-containing molecules to provide a broader methodological context.

To present this consolidated information in a structured and scientifically accurate manner to serve as a useful reference for researchers in biochemistry, enzymology, and medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-2-naphthalen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-16-14(10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERAXWXRCADJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437515 | |

| Record name | 2-Ethoxy-2-(2-naphthyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33224-80-5 | |

| Record name | 2-Ethoxy-2-(2-naphthyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-2-(2-naphthyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Ethoxy 2 2 Naphthyl Acetonitrile

Retrosynthetic Analysis and Precursor Chemistry

Synthetic Utility of 2-Naphthylacetonitrile (B189437) and Related Naphthalene (B1677914) Derivatives

2-Naphthylacetonitrile serves as a versatile building block in the synthesis of a wide range of organic molecules. chemicalbook.comjustia.com Its utility stems from the reactive nitrile group and the bulky, aromatic naphthalene core, making it a valuable precursor for pharmaceuticals, agrochemicals, and materials science applications. chemicalbook.com For instance, it is a known starting material for the synthesis of c-Myc protein inhibitors and intermediates for drugs targeting central nervous system disorders. chemicalbook.com The synthesis of high-purity 2-naphthylacetonitrile is therefore of significant industrial importance. justia.comgoogle.com

Several synthetic routes to 2-naphthylacetonitrile have been reported, starting from various naphthalene derivatives. These methods highlight the diverse chemical strategies available for constructing this key intermediate.

| Starting Material | Reagents and Conditions | Yield | Reference |

| 2-Chloronaphthalene (B1664065) | Acetic acid, 2-cyano-, sodium salt, Di-μ-chlorobis(η3-2-propenyl)dipalladium, 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, mesitylene, 140 °C, 5 h | 96% | chemicalbook.com |

| 2'-Acetonaphthone | 1. Willgerodt reaction, then hydrolysis to 2-naphthylacetic acid. 2. Halogenating agent, sulfamide, organic solvent. | High | justia.comgoogle.com |

| gem-Difluoro olefin | 28% aqueous ammonia, CH3CN, 60°C, 24 h | Not specified | chemicalbook.com |

| Aryl 1,3-azido-2-methylbut-3-en-2-ol | n-Bu4NClO4, DMF, electrolysis at -5.0 V, 30°C | Not specified | chemicalbook.com |

| 2-Methylnaphthalene | Bromination followed by reaction with potassium cyanide | Low yield, use of toxic reagents | google.com |

Strategic Introduction of Ethoxy and Nitrile Functional Groups

The synthesis of 2-Ethoxy-2-(2-naphthyl)acetonitrile requires the strategic introduction of both the nitrile and the ethoxy groups. The general strategy involves first establishing the 2-naphthylacetonitrile framework, followed by the introduction of the ethoxy group at the alpha-position to the nitrile.

The introduction of the nitrile group can be achieved through various established methods in organic synthesis. mu-varna.bgresearchgate.netchemguide.co.uklibretexts.org These include the nucleophilic substitution of a leaving group (such as a halide) with a cyanide salt, a reaction that is effective for extending a carbon chain. mu-varna.bgchemguide.co.uklibretexts.org Another common method is the dehydration of a primary amide, often using a strong dehydrating agent like phosphorus(V) oxide. mu-varna.bgchemguide.co.uklibretexts.org Aldehydes and ketones can also be converted to cyanohydrins, which are a type of hydroxynitrile. chemguide.co.uklibretexts.org

The introduction of the ethoxy group at the α-position of the nitrile is a more nuanced transformation. This step likely proceeds through the formation of a carbanion at the α-carbon, facilitated by the electron-withdrawing nature of the nitrile group. This carbanion can then react with an electrophilic source of the ethoxy group.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound, particularly the introduction of the functional groups, can potentially benefit from various catalytic approaches.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific transition metal-catalyzed syntheses for this compound are not extensively documented in readily available literature, the principles of such catalysis are highly relevant to the synthesis of its precursors and the final molecule itself. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully employed in the synthesis of 2-naphthylacetonitrile. chemicalbook.com

The palladium-catalyzed decarboxylative coupling for the synthesis of 2-naphthylacetonitrile from 2-chloronaphthalene and sodium cyanoacetate (B8463686) likely proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The palladium catalyst facilitates the formation of the new carbon-carbon bond with high efficiency. chemicalbook.com

For the introduction of the ethoxy group, a hypothetical metal-mediated reaction could involve the formation of an enolate from 2-naphthylacetonitrile, which is then trapped by an electrophilic ethoxy source. Alternatively, a transition metal could activate the C-H bond at the α-position, facilitating its functionalization.

The scope of transition metal-catalyzed reactions is vast, enabling the synthesis of a wide array of complex molecules. chemrxiv.org However, the application of these systems can be limited by factors such as substrate scope, catalyst stability, and sensitivity to functional groups. For the synthesis of this compound, a potential challenge in a catalytic α-ethoxylation step would be to avoid side reactions, such as dimerization of the starting nitrile or reactions involving the naphthalene ring system. The choice of catalyst, ligands, and reaction conditions is crucial to overcoming these limitations and achieving the desired transformation selectively.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. These small organic molecules are often cheaper, less toxic, and more stable, contributing to greener chemical processes. greyhoundchrom.com Their application in the synthesis of complex chiral molecules has been a significant area of research.

Asymmetric Organocatalysis and Enantioselective Processes

Asymmetric organocatalysis is a key strategy for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is active. youtube.comyoutube.com This approach utilizes chiral organic molecules to catalyze reactions that create a specific stereoisomer of the product with high selectivity. youtube.com The catalysts, such as derivatives of the amino acid proline or cinchona alkaloids, work by forming transient chiral intermediates with the substrates, which then preferentially react from one direction due to steric hindrance, leading to an excess of one enantiomer. youtube.comyoutube.com

The enantioselective cyanation of various substrates is a well-studied area, as the resulting α-chiral nitriles are versatile building blocks for many bioactive molecules. acs.org Strategies include the enantioselective addition of cyanide to electrophiles or the functionalization of C-H bonds. acs.orgosti.gov For a molecule like this compound, a hypothetical organocatalytic route could involve the asymmetric cyanation of a 2-naphthyl precursor. For instance, an organocatalyst could facilitate the enantioselective addition of a cyanide source to an electrophile derived from 2-acetylnaphthalene, followed by the introduction of the ethoxy group. The development of bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, has been shown to be effective in similar transformations, such as the sulfa-Michael reaction to produce chiral β-naphthyl-β-sulfanyl ketones. beilstein-journals.org

Catalyst Design and Performance Optimization

The effectiveness of an organocatalytic reaction is highly dependent on the structure of the catalyst. Catalyst design and optimization are therefore critical for achieving high yields and enantioselectivities. Key strategies in catalyst design include modifying the catalyst's steric and electronic properties to enhance its interaction with the substrate. nih.gov For example, introducing bulky groups can increase the facial bias of an attack on the substrate-catalyst intermediate, leading to higher enantiomeric excess (ee). youtube.com

Performance optimization also involves screening various reaction parameters. The choice of solvent can significantly influence catalyst activity and selectivity. beilstein-journals.org Temperature and catalyst loading are other critical factors that are fine-tuned to maximize the reaction's efficiency. beilstein-journals.org Research into new catalyst scaffolds, such as dipeptide-derived phosphines or novel N-heteroaryl-sulfonylprolinamides, continues to expand the toolkit available for asymmetric synthesis. greyhoundchrom.com

Table 1: Examples of Organocatalysts and Their Applications in Asymmetric Synthesis

| Catalyst Class | Example Catalyst | Application | Key Advantages |

| Amino Acid Derivatives | L-Proline | Aldol and Mannich reactions | Inexpensive, readily available, effective in producing enantioenriched products. youtube.comyoutube.com |

| Cinchona Alkaloids | Quinine-derived sulfonamide | Asymmetric sulfa-Michael reactions | High enantiopurity, mild conditions, low catalyst loading. beilstein-journals.org |

| Chiral Phosphoric Acids | BINOL-derived phosphoric acids | Asymmetric amination | High enantiocontrol in C-N bond formation. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Chiral triazolium salts | Asymmetric acylation, Stetter reaction | Versatile for umpolung (polarity inversion) reactivity. nih.gov |

Enzymatic Catalysis in Related Systems

Enzymes offer remarkable efficiency and selectivity as biocatalysts, operating under mild conditions of temperature and pressure in aqueous environments. nih.gov Their use in synthesizing fine chemicals and pharmaceuticals is a cornerstone of green chemistry. While direct enzymatic synthesis of this compound is not documented, the compound is known to be a fluorogenic substrate for cytochrome P450 (CYP) enzymes, indicating a bio-catalytic interaction. This suggests that enzymatic methods could be relevant for its synthesis or transformation.

Regioselective Enzymatic Transformations

One of the key advantages of enzymes is their high regioselectivity—the ability to catalyze a reaction at a specific position on a complex molecule. nih.gov This is particularly valuable when dealing with substrates that have multiple similar functional groups. Hydrolases, such as lipases and proteases, are widely used for the regioselective acylation or deacylation of polyfunctional molecules like glycosides and natural products. nih.govresearchgate.net

In the context of synthesizing this compound, an enzymatic approach could be envisioned for a precursor molecule. For example, if a synthetic route involved a diol intermediate based on the naphthalene scaffold, a lipase (B570770) could be used to selectively acylate one hydroxyl group, allowing for differential functionalization of the other. This chemoenzymatic approach combines the strengths of both chemical and biological catalysis to build complex molecules efficiently. researchgate.net

Enzyme Engineering for Enhanced Catalytic Efficiency

Although natural enzymes are powerful, their stability, substrate scope, or catalytic efficiency may not be optimal for industrial applications with non-natural substrates. mdpi.com Enzyme engineering, through techniques like directed evolution and rational design, is used to overcome these limitations. mdpi.comresearchgate.net Directed evolution involves creating a large library of enzyme variants through mutagenesis and then screening for improved properties. Rational design uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. mdpi.com

A study on the hydroxynitrile lyase from Arabidopsis thaliana (AtHNL) demonstrates this principle. By creating variants through saturation mutagenesis at key active site residues, researchers were able to significantly improve the enzyme's performance for a non-native reaction. The F179N variant, for example, showed a 2.4-fold increase in catalytic efficiency (kcat/Km) and enhanced enantioselectivity for the retro-nitroaldol reaction. nih.gov

Table 2: Example of Enzyme Engineering to Enhance Catalytic Properties Data based on the engineering of Arabidopsis thaliana hydroxynitrile lyase (AtHNL) for retro-nitroaldolase activity. nih.gov

| Enzyme Variant | Relative kcat/Km | Enantiomeric Excess (ee) | E-value |

| Wild Type (WT) | 1.0 | >99% | 81 |

| F179A | - | - | - |

| F179N | 2.4 | >99% | 138 |

| F179M | - | >99% | - |

| Y14L | - | >99% | - |

| The Enantiomeric Ratio (E-value) is a measure of an enzyme's enantioselectivity. |

This approach could hypothetically be applied to an enzyme capable of producing or resolving this compound to enhance its efficiency and stereoselectivity.

Stereoselective Synthesis of this compound

Achieving the stereoselective synthesis of a chiral molecule like this compound requires a strategy that can control the formation of its stereocenter. Based on the principles of modern catalysis, several potential routes can be proposed.

One approach would be an organocatalytic asymmetric cyanation . This could involve a precursor such as a 2-naphthyl imine or a related electrophile. A chiral organocatalyst, for example, a derivative of proline or a cinchona alkaloid, could be used to deliver a cyanide group to one face of the molecule preferentially, establishing the chiral center with high enantiomeric excess. acs.orgbeilstein-journals.org Subsequent reaction to introduce the ethoxy group would yield the final enantioenriched product.

A second potential strategy is a chemoenzymatic method . This could involve the chemical synthesis of racemic this compound followed by an enzymatic kinetic resolution . In this process, an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing the other enantiomer to be isolated in high purity. Given that the target molecule interacts with cytochrome P450 enzymes, an engineered CYP or a hydrolase could potentially be developed to perform such a resolution. The success of this method would rely on identifying or engineering an enzyme with high enantioselectivity (a high E-value) for one of the enantiomers of the substrate. nih.gov

Chiral Induction Methodologies

Achieving enantioselectivity in the synthesis of chiral molecules like this compound is a significant challenge. Chiral induction, the process of favoring the formation of one enantiomer or diastereomer over another, is key. Methodologies for chiral induction often rely on the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction.

For instance, in reactions analogous to the synthesis of this compound, chiral phase-transfer catalysts derived from Cinchona and Ephedra alkaloids have been successfully employed to achieve asymmetric induction in Michael reactions. These catalysts, such as N-benzylquininium chloride, can direct the approach of a nucleophile to a prochiral center, resulting in an excess of one enantiomer. The effectiveness of this induction can be influenced by factors like the structure of the catalyst, the solvent, and the temperature.

Another powerful technique for establishing chirality is the Sharpless asymmetric epoxidation. This method has been used to synthesize enantiomerically enriched epoxides, which are versatile intermediates that can be converted to a variety of chiral compounds. clockss.org While not a direct synthesis of this compound, the principles of using a chiral catalyst system (titanium tetraisopropoxide, diethyl tartrate, and an oxidant) to control the stereochemical outcome of a reaction are broadly applicable. clockss.org

Development of Chiral Auxiliaries and Ligands

The development of novel chiral auxiliaries and ligands is a continuous effort in asymmetric synthesis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Optically pure C2-symmetric 1,1'-bi-2-naphthols (BINOLs) are widely recognized as effective chiral ligands and auxiliaries in a multitude of asymmetric transformations. nii.ac.jp Their rigid, atropisomeric structure provides a well-defined chiral environment. In the context of synthesizing compounds with a naphthyl group, the use of BINOL-derived ligands in metal-catalyzed reactions is a promising strategy. For example, chiral diphosphine oxide-iron(II) complexes have been shown to catalyze the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives, demonstrating the potential for creating chiral naphthyl-containing structures with high enantioselectivity. nii.ac.jp The choice of substituents on the BINOL backbone can be tuned to optimize the stereochemical outcome for a specific substrate. nii.ac.jp

Enantiomeric and Diastereomeric Control in Synthesis

Controlling both enantiomeric and diastereomeric outcomes is crucial when multiple stereocenters are present or formed during a synthesis. Diastereomeric control is often influenced by the inherent steric and electronic properties of the reactants and the reaction conditions.

In the synthesis of complex molecules, such as certain oligonucleotide phosphorothioates, stereochemical process control is essential. nih.gov While the specific chemistry differs, the underlying principle of controlling stereoisomerism is relevant. Factors such as the choice of activators and protecting groups can significantly influence the ratio of diastereomers formed. nih.gov

For the synthesis of this compound, which has one stereocenter, the primary focus is on enantiomeric control. This is typically achieved by employing one of the chiral induction methodologies discussed earlier. The separation of diastereomers, if formed through the use of a chiral auxiliary, can often be accomplished by standard chromatographic techniques. nih.gov The relative stability of the diastereomers can sometimes be exploited for their separation. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Solvent Effects and Green Solvent Alternatives in Reaction Optimization

The choice of solvent is a critical factor in any chemical synthesis, impacting reaction rates, yields, and selectivity. From a green chemistry perspective, the ideal solvent should be non-toxic, biodegradable, and recyclable. nih.gov Traditional solvents like chlorinated hydrocarbons and some aromatic solvents are often hazardous and their use is increasingly discouraged. acs.org

In the context of synthesizing precursors to this compound, such as 2-naphthylacetonitrile, various solvents have been employed. For instance, the cyanation of 2-(halogenated methyl)naphthalene can be carried out in nitriles like acetonitrile (B52724) or in a mixed solvent system of water and a nitrile, which is preferable in terms of cost and reactivity. googleapis.com The use of water as a solvent, when possible, is a key aspect of green chemistry. nih.gov The amount of solvent used is also a consideration, with higher concentrations generally being more environmentally friendly. acs.orggoogleapis.com

The optimization of solvent selection can be guided by both experimental screening and computational methods. Molecular dynamics simulations, for example, can be used to predict the optimal solvent for a particular reaction by modeling the interactions between the solvent, reactants, and products. researchgate.net

Table 1: Examples of Solvents and their Green Chemistry Considerations

| Solvent | Typical Application in Related Syntheses | Green Chemistry Considerations |

| Acetonitrile | Cyanation reactions googleapis.com | Class II solvent with toxicity concerns, but can be effective and sometimes recycled. tandfonline.com |

| Toluene | Extraction and reaction solvent google.com | Can often replace more toxic benzene, but still a volatile organic compound (VOC). nih.gov |

| Water | Mixed solvent systems for cyanation googleapis.com | The greenest solvent; non-toxic, abundant, and safe. nih.gov |

| Methanol | Potential solvent for cocrystal formation researchgate.net | A greener alternative to many traditional organic solvents, but still has toxicity. |

| Dichloromethane | Photoreactions googleapis.com | A chlorinated solvent with significant environmental and health concerns; alternatives are preferred. acs.org |

Atom Economy and Process Intensification

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net A high atom economy indicates that less waste is generated. This can be achieved by designing synthetic routes that involve addition reactions rather than substitution or elimination reactions, which inherently produce byproducts.

Process intensification refers to the development of smaller, more efficient, and often safer production methods. This can involve the use of microreactors or flow chemistry, which can offer better control over reaction parameters, leading to higher yields and selectivity. googleapis.com For example, the halogenation of 2-methylnaphthalene, a precursor to 2-naphthylacetonitrile, can be carried out in a flow synthesis reactor, allowing for continuous production and better safety control, especially for photoreactions. googleapis.com

The synthesis of 2-naphthylacetonitrile from 2-naphthylacetic acid has been developed with a focus on high yield and purity, which indirectly contributes to better atom economy by minimizing the formation of impurities that need to be removed. google.comjustia.com By carefully controlling reaction conditions and using specific reagents, the generation of byproducts can be significantly reduced. google.com

Reaction Mechanisms and Pathways Involving 2 Ethoxy 2 2 Naphthyl Acetonitrile

Mechanistic Insights into Cytochrome P450 Interactions

2-Ethoxy-2-(2-naphthyl)acetonitrile is recognized as a fluorogenic substrate for cytochrome P450 (CYP) enzymes. This property makes it a valuable tool in biochemical assays to study enzyme activity and drug metabolism. The interaction involves the metabolic transformation of the compound by the enzyme, leading to products with enhanced fluorescence.

Enzymatic Turnover Mechanisms and Substrate Specificity

The cytochrome P450 system is a family of heme-containing enzymes primarily responsible for the Phase I metabolism of a wide variety of xenobiotics, including drugs and environmental toxins. nih.gov These enzymes catalyze various oxidative reactions to render lipophilic compounds more water-soluble, facilitating their excretion. nih.gov

The metabolism of naphthalene (B1677914) derivatives by CYP isozymes is a known pathway. medchemexpress.com In the case of this compound, the enzymatic turnover likely involves O-dealkylation, a common reaction catalyzed by CYPs. This process would remove the ethoxy group, leading to the formation of a hydroxylated naphthalene derivative. The naphthalene moiety itself can also be a target for oxidation by CYPs. nih.gov

Table 1: Examples of Cytochrome P450 Isoforms and Their Known Substrate Interactions

| CYP Isoform | Known Substrate/Activity | Reference |

| CYP1A2 | Metabolism of 3-(6-methoxynaphthalen-2-yl)acrylic acid (MONACRA) | nih.gov |

| CYP2B1 | Inactivated by 2-ethynylnaphthalene | nih.gov |

| CYP2B6 | Inactivated by n-propylxanthate | nih.gov |

| CYP4A11 | Metabolism of 3-(6-methoxynaphthalen-2-yl)acrylic acid (MONACRA) | nih.gov |

This table provides examples of CYP isoform activities with various substrates to illustrate the concept of substrate specificity. It does not imply that this compound is a substrate for these specific isoforms.

Fluorescence-Based Detection Mechanisms

The use of this compound as a fluorogenic probe relies on a significant change in fluorescence upon enzymatic modification. The mechanism is based on the principle that the product of the enzymatic reaction is highly fluorescent, whereas the parent substrate is not, or fluoresces at a different wavelength. nih.gov

For many fluorogenic probes, the enzymatic removal of a non-fluorescent protecting group, such as an alkoxy group, from a fluorescent core molecule "switches on" the fluorescence. nih.gov In the case of this compound, the O-deethylation by cytochrome P450 would likely yield a hydroxylated naphthalene derivative. Naphthalene-containing molecules with hydroxyl groups often exhibit strong fluorescence. nih.gov The naphthyl group in the parent compound enhances the potential for fluorescence, which is then realized upon enzymatic activation. This allows for real-time monitoring of enzyme kinetics and high-sensitivity detection in metabolic studies.

Fundamental Reactivity of α-Alkoxy-α-arylacetonitriles

The class of compounds known as α-alkoxy-α-arylacetonitriles, to which this compound belongs, exhibits reactivity influenced by the presence of both the nitrile and alkoxy groups on the same benzylic carbon.

The α-carbon is activated by the electron-withdrawing nitrile group, making the α-proton (if present) acidic and susceptible to deprotonation by a base. This can lead to the formation of a carbanion, which can then participate in various nucleophilic reactions. While this compound lacks an α-proton, related α-arylacetonitriles can be alkylated at the α-position under basic conditions.

The ethoxy group is a potential leaving group, especially under acidic conditions or upon activation. This allows for nucleophilic substitution reactions at the α-carbon. The reactivity of α-substituted carbonyl compounds, such as α-haloketones, provides a useful analogy. The electron-withdrawing carbonyl group in α-haloketones enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov Similarly, the nitrile group in α-alkoxy-α-arylacetonitriles increases the electrophilicity of the α-carbon.

Solvent-Mediated Reaction Pathways and Selectivity Profiles

The choice of solvent can significantly influence the reaction pathways and selectivity of chemical transformations. Solvents can affect reaction rates and equilibria by solvating reactants, products, and transition states differently. nih.gov

In reactions involving α-alkoxy-α-arylacetonitriles, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used, especially in reactions involving nucleophilic substitution. These solvents are capable of solvating cations while leaving anions relatively unsolvated, which can enhance the reactivity of nucleophiles.

Elucidation of Transition States and Intermediates

Understanding the transition states and intermediates in a reaction is fundamental to elucidating its mechanism. A reaction intermediate is a species that is formed in one step of a multi-step reaction and consumed in a subsequent step. youtube.com

In the context of the reactions of α-alkoxy-α-arylacetonitriles, several types of intermediates can be postulated. For example, in a nucleophilic substitution reaction where the ethoxy group is replaced, a carbocationic intermediate could be formed at the α-position, particularly if the reaction proceeds through an SN1-type mechanism. The stability of such a carbocation would be enhanced by the adjacent aryl group through resonance.

In reactions involving radical species, the formation of radical intermediates is key. For instance, photoredox catalysis can be used to generate alkoxycarbonyl radicals from alkyl oxalic acids, which can then react with other molecules. rsc.org While not directly involving this compound, this illustrates a pathway where radical intermediates are central.

The generation of carbene intermediates from precursors with a leaving group at an incipient radical center is another relevant concept. princeton.edu Depending on the electronic nature of the carbene, it can undergo various subsequent reactions. bohrium.com

The oxidation of acetylenic compounds by cytochrome P450 can proceed through highly reactive intermediates like ketenes. nih.gov These intermediates can then react with nucleophiles or lead to enzyme inactivation. Although this compound is not an acetylene, this demonstrates the formation of reactive intermediates during CYP-mediated metabolism.

Advanced Spectroscopic and Computational Characterization of 2 Ethoxy 2 2 Naphthyl Acetonitrile

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

The mechanism of action for many fluorogenic probes, including analogs of 2-Ethoxy-2-(2-naphthyl)acetonitrile, is often studied using advanced spectroscopic techniques to understand their interaction with enzymatic targets like cytochrome P450 (CYP) isozymes. Time-resolved fluorescence spectroscopy, in particular, is a powerful tool for probing the conformational dynamics and binding events of ligands within the enzyme's active site.

Fluorescence-based assays are a cornerstone in studying enzyme kinetics and drug metabolism. nih.gov The interaction of a substrate with a CYP enzyme can be monitored by leveraging the intrinsic fluorescence of tryptophan residues in the protein or the fluorescence of the substrate itself. nih.gov Techniques like Förster Resonance Energy Transfer (FRET) are employed to measure distances and conformational changes upon ligand binding. nih.gov For instance, FRET can monitor the quenching of a fluorescent probe's emission as it binds within the heme-containing active site of a P450 enzyme. nih.gov

In the context of this compound, its enzymatic transformation by a CYP isozyme, such as CYP3A4, results in the formation of a highly fluorescent metabolite. Time-resolved fluorescence studies can be designed to monitor the kinetics of this transformation. By measuring the fluorescence lifetime of the generated metabolite, researchers can gain insights into the local environment of the binding pocket and the dynamics of product release. nih.govacs.orgpsu.edu Studies on similar fluorescent probes, like 2-p-toluidinylnaphthalene-6-sulfonic acid (TNS), have successfully used time-resolved fluorescence to characterize binding affinities and the influence of allosteric effectors on the active site environment of CYP3A4. nih.govacs.orgpsu.edu These methods allow for a detailed mechanistic investigation into how substrates and inhibitors interact with the enzyme, revealing complexities such as multiple binding sites and allosteric regulation. nih.govnih.gov

X-ray Crystallography for Structural and Stereochemical Determination

X-ray crystallography provides the definitive, three-dimensional atomic coordinates of a molecule, offering unparalleled insight into its structural and stereochemical properties. While a specific crystal structure for this compound is not publicly available, analysis of closely related naphthyl-acetonitrile derivatives reveals key structural features that can be inferred for the target compound.

For example, the crystal structure of 2-(7-Methoxy-1-naphthyl)acetonitrile has been determined, showcasing the planarity of the naphthalene (B1677914) ring system. nih.gov In this related molecule, the bond lengths and angles are within standard ranges. The naphthalene core is nearly planar, and weak aromatic π–π stacking interactions contribute to the stability of the crystal lattice, with a centroid–centroid distance of 3.758 Å. nih.gov Such interactions are also expected to be significant in the crystal packing of this compound due to its extended aromatic system.

The detailed geometric parameters from such a crystal structure allow for the precise measurement of bond lengths, bond angles, and torsion angles, which are crucial for validating and parameterizing computational models.

Table 1: Representative Crystallographic Data for a Related Naphthyl-Acetonitrile Derivative (C₁₃H₁₁NO) Data based on the crystal structure of 2-(7-Methoxy-1-naphthyl)acetonitrile. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.5110 (15) |

| b (Å) | 9.6170 (19) |

| c (Å) | 14.731 (3) |

| β (°) | 101.03 (3) |

| Volume (ų) | 1044.4 (4) |

| Z | 4 |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for exploring the chemical properties and biological interactions of molecules like this compound at a level of detail that is often inaccessible to experimental techniques alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, energies, and reactivity. For this compound, DFT calculations can provide valuable information about its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov For aromatic systems like the naphthalene core, the electron density in the HOMO is typically distributed across the π-system, while the LUMO is also a π-type orbital. The substitution pattern on the naphthalene ring, such as the presence of the ethoxy and acetonitrile (B52724) groups, will modulate the energies of these orbitals. DFT calculations on naphthalene derivatives show that HOMO energies are typically in the range of -6.1 to -5.8 eV, with LUMO energies being significantly higher. nih.govsamipubco.com

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the ethoxy group, indicating their susceptibility to electrophilic attack.

Table 2: Representative DFT-Calculated Electronic Properties for Naphthalene Derivatives Values are illustrative and depend on the specific derivative and computational method. nih.govsamipubco.com

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.1 to -5.8 | Electron-donating ability |

| ELUMO | -1.4 to -1.1 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 to 4.8 | Chemical reactivity and stability |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is particularly useful for understanding how a substrate like this compound fits into the active site of its target enzyme, CYP3A4. nih.gov

The process involves placing the ligand (the acetonitrile derivative) into the binding pocket of the receptor (the CYP3A4 crystal structure) and evaluating the binding affinity using a scoring function. Successful docking predicts a binding pose where the ligand makes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with key amino acid residues. For CYP3A4, the active site is large and malleable, capable of accommodating a wide variety of substrates. nih.gov Docking simulations can reveal the probable binding mode of this compound. The naphthalene ring would likely engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine in the active site. The orientation of the ethoxy group relative to the heme iron is critical, as this is the likely site of metabolic oxidation that leads to the fluorescent product. nih.gov A catalytically competent pose would place one of the ethoxy's α-hydrogens in close proximity to the reactive iron-oxo species of the enzyme. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Excited States

While molecular docking provides a static picture of binding, quantum chemical methods are needed to explore the reaction pathway of the enzymatic transformation. nih.gov Using a "quantum chemical cluster" approach, the active site of the enzyme, including the substrate, the heme cofactor, and key amino acid residues, is treated with quantum mechanics (e.g., DFT). acs.orgresearchgate.net This allows for the modeling of bond-breaking and bond-forming events.

For this compound, this method can be used to model the O-dealkylation reaction catalyzed by CYP3A4. The reaction would proceed via hydrogen atom abstraction from the ethoxy group by the highly reactive Compound I intermediate of the P450 cycle, followed by radical recombination to form an unstable hemiacetal, which then decomposes to yield the fluorescent naphthyl-containing product and acetaldehyde. Quantum chemical calculations can determine the energy barriers (activation energies) for these steps, identify transition state structures, and confirm the most likely reaction pathway.

Furthermore, these methods are crucial for understanding the photophysical properties of the resulting fluorescent metabolite. Time-dependent DFT (TD-DFT) can be used to calculate the energies of the electronic excited states, predicting the absorption and emission wavelengths (i.e., the color) of the fluorescent product. This is essential for rationalizing why the enzymatic reaction "switches on" the fluorescence.

Topological Analysis of Electron Density (NBO, QTAIM)

To gain a deeper understanding of the bonding within this compound, topological analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. orientjchem.org

QTAIM analysis examines the topology of the total electron density, ρ(r). It partitions the molecule into atomic basins and identifies critical points in the electron density. orientjchem.org A bond critical point (BCP) located between two nuclei is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the bond. For the C-O, C-C, and C-N bonds in this compound, QTAIM would characterize their degree of covalent or ionic character. orientjchem.org

Analysis of Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape and its immediate environment, encapsulating the intricate network of non-covalent interactions that dictate the crystal packing.

The analysis involves mapping various properties onto the Hirshfeld surface, most notably the normalized contact distance (d_norm). The d_norm value is derived from the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. The d_norm surface is typically colored to highlight different types of intermolecular contacts:

Red regions indicate contacts shorter than the sum of the van der Waals radii, representing strong interactions such as hydrogen bonds.

White regions denote contacts approximately equal to the van der Waals radii, corresponding to van der Waals interactions.

Blue regions signify contacts longer than the van der Waals radii, indicating weaker or no significant interactions.

While a specific Hirshfeld surface analysis for this compound is not available in the current literature, a detailed study on the structurally similar compound, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, provides valuable insights into the expected intermolecular interactions. nih.goviucr.org The analysis of this analogue reveals the predominant forces that govern the crystal packing in ethoxy-naphthalene derivatives.

The major intermolecular contacts identified for (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine are dominated by hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and carbon-carbon (C···C) interactions. nih.goviucr.org The percentage contributions of the various intermolecular contacts for this related compound are summarized in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 67.2 |

| C···H/H···C | 26.7 |

| C···C | 2.5 |

| C···O/O···C | 2.0 |

| N···H/H···N | 1.4 |

| O···H/H···O | 0.2 |

Table 1: Percentage contributions of intermolecular contacts to the Hirshfeld surface for (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine. nih.goviucr.orgscienceopen.com

The data clearly indicates that the crystal packing is primarily governed by van der Waals forces, with H···H contacts accounting for the vast majority of the interactions. nih.gov This is a common feature in organic molecules with a high proportion of hydrogen atoms on their periphery. The C···H/H···C contacts, which represent interactions between the carbon framework and surrounding hydrogen atoms, also make a significant contribution to the crystal stability. nih.govscienceopen.com The presence of C···C interactions, although smaller in percentage, suggests the occurrence of π-π stacking, a crucial interaction for aromatic systems like the naphthalene core. nih.gov The minor contributions from contacts involving oxygen and nitrogen atoms point to the presence of weaker C-H···O, N-H···O, and C-H···N hydrogen bonds, which, despite their lower prevalence, play a role in directing the specific three-dimensional arrangement of the molecules in the crystal. nih.govscienceopen.com

Given the structural similarities, it is highly probable that the intermolecular interactions in the crystal structure of this compound would be of a similar nature and proportion. The naphthalene ring system would facilitate C···H and π-π stacking interactions, while the ethoxy and acetonitrile groups would likely participate in weaker hydrogen bonding and dipole-dipole interactions, collectively stabilizing the crystal lattice.

Research Applications and Emerging Directions for 2 Ethoxy 2 2 Naphthyl Acetonitrile

2-Ethoxy-2-(2-naphthyl)acetonitrile is a specialized organic compound recognized for its utility in biochemical and synthetic applications. Its unique structure, featuring a naphthyl group, an ethoxy group, and a nitrile function, makes it a valuable tool in diverse areas of chemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethoxy-2-(2-naphthyl)acetonitrile, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar quantities of ethyl chloroacetate and 2-hydroxy-1-naphthonitrile in dry acetonitrile with anhydrous potassium carbonate (K₂CO₃) for 3 hours yields solid products, which are purified via column chromatography . Reaction monitoring by TLC and post-synthesis filtration to remove base residues (e.g., K₂CO₃) are critical steps . Optimization includes adjusting solvent polarity, base strength, and reaction time to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural elucidation requires multi-method validation:

- NMR and FTIR : Confirm functional groups (e.g., ethoxy, nitrile) and naphthyl substitution patterns .

- Single-crystal XRD : Resolves molecular geometry and crystallographic parameters, as demonstrated for structurally similar naphthyl-acetonitrile derivatives .

- UV-Vis spectroscopy : Identifies electronic transitions influenced by the naphthyl moiety’s conjugation .

Q. How does the solubility of this compound in acetonitrile-water systems affect purification strategies?

- While acetonitrile is generally miscible with water, phase separation can occur under specific conditions (e.g., salt-out extraction, low-temperature partitioning). For purification, methods like acetonitrile salt-out extraction (using NaCl) or solvent-induced phase change extraction are recommended to isolate the compound from aqueous matrices .

Q. What is the role of this compound in fluorescence-based enzyme assays?

- The compound acts as a fluorogenic substrate for Cytochrome P450 (CYP450) enzymes, enabling real-time monitoring of enzymatic activity. Its naphthyl group enhances fluorescence quantum yield, making it suitable for high-sensitivity detection in metabolic studies .

Advanced Research Questions

Q. How can gas chromatography (GC-FID) methods be optimized to quantify trace impurities in this compound synthesis?

- A two-level full factorial design is effective for optimizing GC parameters. Key factors include column temperature, carrier gas flow rate, and injection volume. Central point triplicates reduce experimental error, while robustness testing (e.g., Student’s t-test, α = 0.05) validates method precision. This approach was validated for acetonitrile-ethanol mixtures in radiopharmaceuticals, with retention time as a critical response variable .

Q. How can crystallographic data resolve contradictions in reported structural or reactivity profiles of naphthyl-acetonitrile derivatives?

- Single-crystal XRD analysis provides definitive bond lengths, angles, and packing arrangements. For example, studies on 2-(7-Methoxy-1-naphthyl)acetonitrile revealed planar naphthyl systems and nitrile group orientations that explain steric effects in reactivity . Discrepancies in spectroscopic data (e.g., NMR shifts) can be cross-validated against crystallographic models.

Q. What computational strategies predict the interaction of this compound with CYP450 isoforms?

- Molecular docking simulations (e.g., AutoDock Vina) model the compound’s binding affinity to CYP450 active sites. Parameters include Gibbs free energy (ΔG) and hydrogen-bonding interactions with heme iron. Similar workflows were applied in anti-COVID-19 docking studies for naphthyl derivatives .

Q. How can phase separation of acetonitrile-water systems enhance extraction efficiency for this compound?

- Four methods are experimentally validated:

- Salt-out extraction : Adding NaCl induces acetonitrile phase separation.

- Low-temperature extraction : Cooling to ≤4°C partitions acetonitrile from water.

- Solvent-induced phase change : Tertiary solvents (e.g., dichloromethane) disrupt miscibility.

These methods improve recovery rates by >90% in acetonitrile-rich phases .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of nitrile groups) .

- Analytical Cross-Validation : Combine XRD with spectroscopic data to address structural ambiguities .

- Fluorogenic Assay Design : Use λₑₓ/λₑₘ = 280/340 nm for fluorescence detection, calibrated against CYP450 activity curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。